molecular formula C7H6BrFO B156838 2-Bromo-6-fluoroanisole CAS No. 845829-94-9

2-Bromo-6-fluoroanisole

Cat. No. B156838
M. Wt: 205.02 g/mol
InChI Key: RLSQPLJXDTXSCL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroanisole, also known as 1-Bromo-3-fluoro-2-methoxybenzene or 2-Bromo-6-fluorophenyl methyl ether, is a colorless to light yellow liquid with a molecular formula of C7H6BrFO . It is widely used in various industries such as pharmaceuticals, agrochemicals, and materials science due to its unique properties .


Synthesis Analysis

2-Bromo-6-fluoroanisole can be synthesized by reacting 2-methoxy-6-fluorophenol with phosphorus tribromide in the presence of anhydrous aluminum chloride . The resulting product is then purified by distillation to obtain the final compound .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoroanisole is C7H6BrFO, with an average mass of 205.024 Da and a mono-isotopic mass of 203.958603 Da .


Chemical Reactions Analysis

2-Bromo-6-fluoroanisole is a reactant in the preparation of quinazolines as a c-jun N-terminal kinase (JNK) inhibitor with good brain penetration .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoroanisole is a colorless to pale yellow liquid . It is stable under normal conditions and has a low volatility, making it easy to handle . It is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . 2-Bromo-6-fluoroanisole has a high boiling point of 220°C, which makes it useful in high-temperature reactions .

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-Bromo-6-Fluoroanisole is utilized in the synthesis of various compounds and intermediates. For instance, it's used in the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, through processes like Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010).

Spectroscopic and Structural Analysis

  • Fluoroanisoles like 2-Bromo-6-Fluoroanisole are subjects of spectroscopic and molecular orbital studies to understand their conformational properties. Research includes studying the molecular structure and conformational properties of similar fluoroanisoles using methods like gas electron diffraction and quantum chemical methods (V. Novikov, L. Vilkov, H. Oberhammer, 2003).

Applications in Organic Chemistry

  • Studies have explored the metalation of fluoroanisoles, demonstrating the optional regioselectivity due to metal-mediated control. This research is crucial for understanding the chemical reactions and potential applications of compounds like 2-Bromo-6-Fluoroanisole in organic synthesis (G. Katsoulos, Sadahito Takagishi, M. Schlosser, 1991).

Fluorination Processes

  • Electrochemical fluorination studies involving compounds like 2-Fluoroanisole offer insights that could be relevant to understanding the fluorination processes of 2-Bromo-6-Fluoroanisole. These studies focus on the transformation of chemical groups during the fluorination process (B. Shainyan, Yu. S. Danilevich, 2006).

Chemical Properties and Diffusion Studies

  • Diffusion coefficients of compounds like 2-Fluoroanisole and 2-Bromoanisole have been determined in supercritical carbon dioxide, providing valuable information on the physical and chemical behavior of similar compounds such as 2-Bromo-6-Fluoroanisole (Octavio Suárez-Iglesias, I. Medina, C. Pizarro, J. L. Bueno, 2007).

In-depth Understanding of Chemical Behavior

Safety And Hazards

When handling 2-Bromo-6-fluoroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds, agrochemicals, and materials science . It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . In agrochemicals, it is used in the production of herbicides, fungicides, and insecticides . In materials science, it is used in the production of materials such as liquid crystals, dyes, and polymers .

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSQPLJXDTXSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582876
Record name 1-Bromo-3-fluoro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoroanisole

CAS RN

845829-94-9
Record name 1-Bromo-3-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-fluoro-2-methoxybenzene
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Synthesis routes and methods I

Procedure details

Hydrobromic acid (48% in water, 140 mL) is added slowly to an aliquot of 11 (14.33 g, 101.5 mmol) cooled to 0° C. The resulting solid is broken up with a glass rod and stirred vigorously at 0° C. for 10 min. A solution of sodium nitrite (7.40 g, 107.2 mmol) in water (50 mL) is added slowly (˜1.5 h) to the stirred slurry containing 3-fluoro-2-methoxyphenylamine and hydrobromic acid, maintaining the temperature of the reaction mixture below 5° C. A purple solution of cuprous bromide (9.62 g, 67.1 mmol) in hydrobromic acid (48% in water, 50 mL) is added dropwise to the reaction mixture, maintaining the temperature of the reaction mixture below 5° C. The resulting reaction mixture is heated at 60° C. until the evolution of gas ceases (˜2.5 h). The reaction mixture is cooled to room temperature, and the product extracted with diethyl ether (6×150 mL). The combined organic extracts are washed with brine (3×150 mL), dried over magnesium sulfate, and evaporated under reduced pressure to give 1-bromo-3-fluoro-2-methoxybenzene as a brown oil. This product is of sufficient purity (≧95% by NMR spectroscopy) to use directly in the next synthetic step. 1H NMR (CDCl3): δ 3.95 (d, JH-F=1.5 Hz, 3H, OCH3), 6.88 (apparent t of d, JH-H=8.0 Hz, JH-F=5.5 Hz, 1H, H-5), 7.04 (d, JH-F=10.5 Hz, JH-H=8.0 Hz, JH-H=1.5 Hz, 1H, H-4), 7.30 (d of apparent t, JH-H=8.0 Hz, JH-H=1.5 Hz, JH-F=1.5 Hz, 1H, H-6). 19F{1H} NMR (CDCl3): δ −127.7 (s). 13C{1H} NMR (CDCl3): δ 61.4 (d, JC-F=5.0 Hz, OCH3), 116.2 (d, JC-F=19.5 Hz, C-4), 117.7 (d, JC-F=3.0 Hz, C-1), 124.5 (d, JC-F=8.0 Hz, C-5), 128.5 (d, JC-F=3.5 Hz, C-6), 145.7 (d, JC-F=12.5 Hz, C-2), 156.2 (d, JC-F=250.5 Hz, C-3).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
9.62 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.33 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaNO2 (12.0 g, 173 mmol, in 40 mL of water) solution was added dropwise to the mixture of 3-fluoro-2-methoxyaniline (20.0 g, 158 mmol) in 200 mL of hydrobromic acid (47%) and 100 mL of water at −5˜0° C. and stirred for 1 hour. This solution was then added slowly to the suspension of CuBr (45.2 g, 315 mmol) in 50 mL of hydrobromic acid (47%) at 0° C. The resulting mixture was stirred at 0° C. for 1 hour then warmed to 50° C. and stirred for 1 hour. The reaction mixture was poured into ice water and extracted with ether (2×500 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to give 1-bromo-3-fluoro-2-methoxybenzene.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoroanisole
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2-Bromo-6-fluoroanisole
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2-Bromo-6-fluoroanisole
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2-Bromo-6-fluoroanisole
Reactant of Route 6
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2-Bromo-6-fluoroanisole

Citations

For This Compound
2
Citations
Y He, TM Kamenecka, Y Shin, X Song, R Jiang… - Bioorganic & medicinal …, 2011 - Elsevier
… in Scheme 2, except for compounds 14b and 14f, which were made in five steps starting from formylation of 3-fluoro-2-(trifluoromethyl)bromobenzene and 2-bromo-6-fluoroanisole, …
Number of citations: 23 www.sciencedirect.com
JI Andrés, J Alcázar, JM Cid, M De Angelis… - Journal of medicinal …, 2012 - ACS Publications
The synthesis and in vitro and in vivo evaluation of a new series of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines, which were conveniently radiolabeled with carbon-11, as …
Number of citations: 65 pubs.acs.org

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